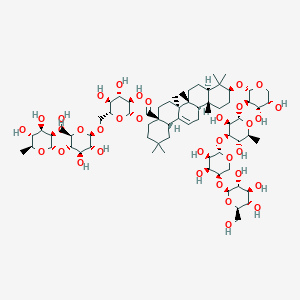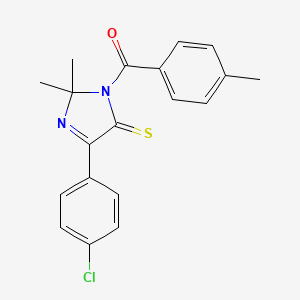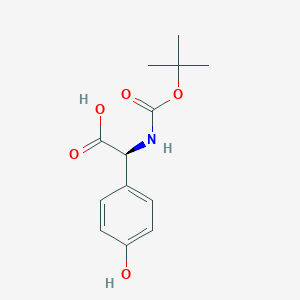![molecular formula C10H17Cl2N3O2S B2542357 [2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride CAS No. 2251054-01-8](/img/structure/B2542357.png)
[2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methanamine group and a thiazinan-2-yl moiety, which is further oxidized to a dioxo form. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine typically involves multiple steps:
Formation of the Thiazinan Ring: The initial step involves the cyclization of appropriate precursors to form the thiazinan ring. This can be achieved through the reaction of a suitable amine with a thioester under acidic conditions.
Oxidation to Dioxothiazinan: The thiazinan ring is then oxidized to its dioxo form using oxidizing agents such as hydrogen peroxide or peracids.
Pyridine Substitution: The pyridine ring is introduced through a nucleophilic substitution reaction, where the methanamine group is attached to the 4-position of the pyridine ring.
Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially modifying the thiazinan ring or the pyridine moiety.
Reduction: Reduction reactions can target the dioxo groups, converting them back to their corresponding thiazinan forms.
Substitution: The methanamine group can participate in substitution reactions, where it can be replaced or modified by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, [2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with various biomolecules makes it a valuable tool for biochemical assays and structural biology studies.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
作用机制
The mechanism of action of [2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
[2-(1,1-Dioxothiazinan-2-yl)pyridin-3-yl]methanamine: Similar structure but with the methanamine group at the 3-position of the pyridine ring.
[2-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine: Methanamine group at the 2-position of the pyridine ring.
[2-(1,1-Dioxothiazinan-2-yl)quinolin-4-yl]methanamine: Quinoline ring instead of pyridine.
Uniqueness
The unique positioning of the methanamine group at the 4-position of the pyridine ring in [2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride distinguishes it from its analogs. This positioning can influence the compound’s reactivity and interaction with molecular targets, potentially offering distinct advantages in specific applications.
属性
IUPAC Name |
[2-(1,1-dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-16(13,14)15;;/h3-4,7H,1-2,5-6,8,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEVBDUHHADVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=NC=CC(=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/new.no-structure.jpg)
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542277.png)

![1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2542282.png)
![2-(4-CHLOROPHENYL)-4-(ETHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE](/img/structure/B2542283.png)
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+](/img/structure/B2542286.png)



![4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2542292.png)

![N-benzyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2542296.png)
